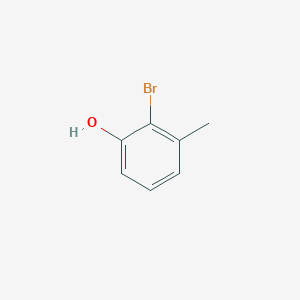![molecular formula C6H2Br2S2 B1267018 2,5-Dibromothieno[2,3-b]thiophène CAS No. 25121-86-2](/img/structure/B1267018.png)
2,5-Dibromothieno[2,3-b]thiophène
Vue d'ensemble
Description
2,5-Dibromothieno[2,3-b]thiophene (2,5-DBT) is a heterocyclic compound consisting of a thiophene ring with two bromine atoms at the 2,5 positions. It is a white crystalline solid with a melting point of 110-112°C and a boiling point of 374°C. 2,5-DBT is a versatile compound with numerous applications in organic synthesis, materials science, and medicinal chemistry.
Applications De Recherche Scientifique
Dispositifs électroniques organiques
“2,5-Dibromothieno[2,3-b]thiophène” a une solubilité limitée dans les solvants organiques courants, ce qui en fait un candidat prometteur pour les dispositifs électroniques organiques préparés par évaporation de vapeur .
Mobilité de transfert de charge
La configuration linéaire et la structure de squelette plus plane du “this compound” conduisent à une meilleure mobilité de transfert de charge. Cette mobilité de transfert de charge accrue peut améliorer le courant de court-circuit (JSC) et l'efficacité de conversion de puissance (PCE) du dispositif .
Synthèse de nouveaux composés
“this compound” peut être utilisé comme matière première pour la synthèse de nouveaux composés. Par exemple, il peut être utilisé pour synthétiser “2,5-Bis (trimethylstannyl)-thieno [3,2-b]thiophène” et "Thieno [3,2-b]thiophène-2,5-dicarboxaldéhyde" .
Matériau pour les électrodes haute performance
“this compound” peut être utilisé comme matériau pour les électrodes haute performance .
Mécanisme D'action
Target of Action
2,5-Dibromothieno[2,3-b]thiophene is primarily used as an intermediate in the synthesis of organic optoelectronic materials and semiconductor materials . Its primary targets are the organic molecules in these materials, where it contributes to their conductive and optical properties .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically bromination reactions . It is incorporated into larger molecular structures, altering their conductive and optical properties .
Biochemical Pathways
The optoelectronic materials it helps create can be used in various applications, including organic thin-film solar cells and organic light-emitting diodes .
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature and should be stored at temperatures below -20°c .
Result of Action
The incorporation of 2,5-Dibromothieno[2,3-b]thiophene into organic optoelectronic materials results in materials with enhanced conductive and optical properties . These materials can exhibit improved performance in devices such as solar cells and light-emitting diodes .
Action Environment
The action of 2,5-Dibromothieno[2,3-b]thiophene is influenced by environmental factors such as temperature and the presence of other reactants . Proper storage conditions are necessary to maintain its stability and efficacy .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,5-Dibromothieno[2,3-b]thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of 2,5-Dibromothieno[2,3-b]thiophene to the active sites of these enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2,5-Dibromothieno[2,3-b]thiophene on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, 2,5-Dibromothieno[2,3-b]thiophene can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2,5-Dibromothieno[2,3-b]thiophene exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, 2,5-Dibromothieno[2,3-b]thiophene has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2,5-Dibromothieno[2,3-b]thiophene in laboratory settings are essential for understanding its stability and long-term impacts. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation. In vitro and in vivo studies have also indicated that long-term exposure to 2,5-Dibromothieno[2,3-b]thiophene can result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,5-Dibromothieno[2,3-b]thiophene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 2,5-Dibromothieno[2,3-b]thiophene can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
2,5-Dibromothieno[2,3-b]thiophene is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The study of these metabolic pathways is crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2,5-Dibromothieno[2,3-b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. The distribution of 2,5-Dibromothieno[2,3-b]thiophene within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine the compound’s localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 2,5-Dibromothieno[2,3-b]thiophene is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2,5-Dibromothieno[2,3-b]thiophene within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2,5-dibromothieno[2,3-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWXMMQBYLRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179812 | |
| Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-86-2 | |
| Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromothieno[2,3-b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
